7-(Trifluoromethyl)benzothiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 7-(Trifluoromethyl)benzothiophene-2-carboxamide typically involves the coupling of 3-(trifluoromethyl)phenyl diazo chloride with salicylaldehyde, followed by further chemical transformations to introduce the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
7-(Trifluoromethyl)benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-(Trifluoromethyl)benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
7-(Trifluoromethyl)benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share a similar benzene-fused ring structure and exhibit various biological activities.
Indole derivatives: These compounds also have a fused ring structure and are known for their diverse pharmacological properties.
Other trifluoromethyl-containing compounds: These compounds are often used in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDGAUDQNLZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.